Sulindac sulfone methyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19FO4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO4S/c1-13-18(10-14-4-7-16(8-5-14)27(3,24)25)17-9-6-15(22)11-20(17)19(13)12-21(23)26-2/h4-11H,12H2,1-3H3/b18-10- |
InChI Key |
QGNAIXQUNHFBQX-ZDLGFXPLSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sulindac Sulfone Methyl Ester
Esterification Pathways for Sulindac (B1681787) and Related Indene (B144670) Scaffolds
The initial step in many synthetic schemes involving this compound is the formation of the methyl ester from the corresponding carboxylic acid. This can be achieved through several established esterification protocols.
Direct Methyl Ester Formation from Carboxylic Acid Precursors
The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. For Sulindac and its analogs, which possess an indene acetic acid moiety, standard acid-catalyzed esterification is effective. One common method involves reacting the carboxylic acid precursor with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture to reflux.
Another efficient method employs thionyl chloride (SOCl₂) in methanol. This approach is advantageous as it proceeds under mild conditions. The reaction begins with the in-situ formation of an acid chloride, which is then rapidly esterified by methanol. This method has been successfully used for the esterification of Sulindac, Sulindac sulfide (B99878), and Sulindac sulfone, typically achieving high yields. nih.gov
A further documented procedure for the synthesis of Sulindac methyl ester from Sulindac involves the use of boron trifluoride methanol complex (BF₃·CH₃OH) in methanol, with the reaction heated to 50 °C for several hours.
Table 1: Reagents for Direct Methyl Esterification
| Precursor | Reagent 1 | Reagent 2 | Conditions | Product Yield |
|---|---|---|---|---|
| Sulindac | Thionyl Chloride | Methanol | - | 90-96% nih.gov |
| Sulindac Sulfide | Thionyl Chloride | Methanol | - | 90-96% nih.gov |
| Sulindac Sulfone | Thionyl Chloride | Methanol | - | 90-96% openmedicinalchemistryjournal.com |
Conversion of Sulindac Sulfide and Sulindac Sulfone to Corresponding Methyl Esters
The synthesis of sulindac sulfone methyl ester can be approached in two primary ways: either by first oxidizing the sulindac parent drug to sulindac sulfone and then performing the esterification, or by esterifying sulindac first and then oxidizing the resulting methyl ester.
The direct esterification of sulindac sulfone (the carboxylic acid) is a straightforward pathway. As outlined in the previous section, treating sulindac sulfone with thionyl chloride in methanol provides the desired this compound in good yield. openmedicinalchemistryjournal.com This method is also applicable to sulindac sulfide, converting it to sulindac sulfide methyl ester. openmedicinalchemistryjournal.com
The general synthetic scheme is as follows:
(Z)-2-(1-((4-(methylsulfonyl)phenyl)methylene)-5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (Sulindac Sulfone) is reacted with thionyl chloride in methanol to yield methyl (Z)-2-(1-((4-(methylsulfonyl)phenyl)methylene)-5-fluoro-2-methyl-1H-inden-3-yl)acetate (this compound).
Functional Group Transformations Involving the Methyl Ester Moiety
The methyl ester group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of analogs. Key transformations include reduction to aldehydes and subsequent derivatization.
Reduction to Aldehyde Intermediates
The partial reduction of an ester to an aldehyde is a precise transformation that requires mild reducing agents to prevent over-reduction to the primary alcohol. For this compound, this has been effectively achieved using Diisobutylaluminium hydride (DIBAL-H). openmedicinalchemistryjournal.com
The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like toluene. openmedicinalchemistryjournal.comcommonorganicchemistry.com One equivalent of DIBAL-H is added slowly to the ester, forming a stable tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Upon aqueous workup, this intermediate collapses to furnish the desired aldehyde, 2-(1-((4-(methylsulfonyl)phenyl)methylene)-5-fluoro-2-methyl-1H-inden-3-yl)acetaldehyde. openmedicinalchemistryjournal.com This aldehyde is a crucial intermediate for the synthesis of amine-containing analogs.
Table 2: Reduction of this compound
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | DIBAL-H | Toluene | 2-(1-((4-(methylsulfonyl)phenyl)methylene)-5-fluoro-2-methyl-1H-inden-3-yl)acetaldehyde openmedicinalchemistryjournal.com |
Derivatization via Reductive Amination for Analog Synthesis
With the aldehyde intermediate in hand, a wide array of amine-containing analogs can be synthesized through reductive amination. This reaction involves the formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Sodium triacetoxyborohydride (Na(OAc)₃BH) is a commonly used reducing agent for this transformation due to its mild nature and tolerance of various functional groups. openmedicinalchemistryjournal.com The reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (DCE) at room temperature. openmedicinalchemistryjournal.com By varying the amine component, a diverse library of sulindac sulfone amine analogs can be generated. For instance, reaction of the aldehyde with N-benzylethanamine yields the corresponding N-benzyl-N-ethyl derivative. openmedicinalchemistryjournal.com
Synthesis of Advanced Analogues Utilizing this compound as a Synthetic Intermediate
This compound serves as a key starting point for a variety of advanced analogs designed to explore structure-activity relationships for therapeutic applications. The synthetic pathway involving esterification, reduction, and reductive amination is a powerful strategy for creating libraries of novel compounds. openmedicinalchemistryjournal.com
For example, a series of amine-containing analogs of sulindac sulfone have been synthesized and evaluated for their anticancer properties. openmedicinalchemistryjournal.com The synthesis starts with the conversion of sulindac sulfone to its methyl ester, followed by DIBAL-H reduction to the aldehyde. This aldehyde is then subjected to reductive amination with a panel of different amines to produce a library of final compounds. One such analog, the benzylaminoethyl derivative of sulindac sulfone, has demonstrated significant anticancer activity. openmedicinalchemistryjournal.com
This modular synthetic approach allows for systematic modification of the side chain attached to the indene core, enabling researchers to probe the structural requirements for biological activity while leveraging the stable sulfone moiety of the parent structure.
Sulfoximine Derivatives from Sulindac Methyl Ester
The synthesis of sulfoximine derivatives from sulindac methyl ester has been explored as a method to generate novel compounds for potential therapeutic applications mdpi.comresearchgate.net. The process typically begins with the preparation of the precursor, sulindac methyl ester, which is synthesized by reacting sulindac with methanol in the presence of a catalyst like BF₃·CH₃OH at elevated temperatures mdpi.com.
Once the sulindac methyl ester is obtained, it can be converted into the corresponding sulfoximine derivative. A common method involves reacting the sulindac methyl ester with an oxidizing agent and a nitrogen source. For instance, sulindac methyl ester sulfoximine was successfully synthesized by reacting sulindac methyl ester with (diacetoxyiodo)benzene [PhI(OAc)₂] as the oxidant and ammonium carbamate (NH₂COONH₄) as the nitrogen source in a methanol solvent at room temperature mdpi.com. This reaction provides a direct pathway to the N-unsubstituted sulfoximine derivative mdpi.comresearchgate.net.
Table 1: Synthesis of Sulindac Methyl Ester Sulfoximine
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Sulindac | Methanol (MeOH), BF₃·CH₃OH, 50 °C, 4h | Sulindac methyl ester | 95% mdpi.com |
This synthetic route highlights a simple and effective methodology for the derivatization of the sulfoxide (B87167) moiety in sulindac methyl ester to a sulfoximine group mdpi.com.
Amine-Containing Analogs
The synthesis of amine-containing analogs represents another significant derivatization of sulindac and its related structures, including the sulfone form. A general synthetic strategy begins with the conversion of sulindac, sulindac sulfide, or sulindac sulfone to their corresponding methyl esters nih.govopenmedicinalchemistryjournal.com.
This multi-step synthesis involves the following key transformations:
Esterification : The initial step is the conversion of the parent compound's carboxylic acid group into a methyl ester. This can be achieved using standard esterification conditions, such as thionyl chloride (SOCl₂) in methanol nih.govopenmedicinalchemistryjournal.com.
Reduction to Aldehyde : The resulting methyl ester is then reduced to the corresponding aldehyde. This transformation is commonly carried out using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) in a solvent such as toluene nih.govopenmedicinalchemistryjournal.com.
Reductive Amination : The final step involves the reductive amination of the aldehyde with a variety of substituted amines. This reaction, often facilitated by a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH), yields the desired amine-containing analogs in moderate to good yields nih.govopenmedicinalchemistryjournal.com.
Table 2: General Synthetic Pathway for Amine-Containing Analogs
| Step | Transformation | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Carboxylic Acid to Methyl Ester | MeOH, SOCl₂ | This compound |
| 2 | Methyl Ester to Aldehyde | DIBAL-H, Toluene | Corresponding aldehyde of sulindac sulfone |
This synthetic approach allows for the creation of a library of amine-containing sulindac analogs by varying the amine used in the final reductive amination step nih.govopenmedicinalchemistryjournal.com.
α-Methyl Ester Derivatives for Chiral Structure-Activity Relationship Studies
For the purpose of conducting chiral structure-activity relationship (SAR) studies, α-methyl ester derivatives of sulindac have been synthesized. This modification introduces a new chiral center, allowing for the investigation of stereochemistry on biological activity nih.gov. The synthesis is a key part of a broader strategy to create a diverse library of sulindac analogs nih.govresearchgate.net.
The synthetic pathway to these derivatives involves several steps:
Esterification : The process starts with the esterification of a suitable sulindac precursor (such as sulindac sulfide or sulindac itself) using methanol in the presence of thionyl chloride. This step produces the corresponding methyl ester in high yields, typically between 90% and 96% nih.gov.
α-Methylation : The crucial introduction of the α-methyl group is then performed on the methyl ester intermediate. This is achieved by using a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by quenching with methyl iodide (CH₃I) at a low temperature (-78 °C). This reaction yields the racemic or diastereomeric α-methyl sulindac ester derivatives in good yields (73–93%) nih.gov.
Hydrolysis and Coupling : For SAR studies, these α-methyl esters are often subsequently hydrolyzed to their corresponding carboxylic acids. These acids are then coupled with various amines to produce a library of α-methyl amide analogs nih.gov. The α-methyl ester, however, is the key intermediate for introducing this specific structural modification nih.govresearchgate.net.
Table 3: Synthesis of α-Methyl Sulindac Ester Derivatives
| Step | Description | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Esterification | MeOH, Thionyl Chloride | Sulindac methyl ester | 90-96% nih.gov |
The introduction of the α-methyl group creates compounds with increased structural complexity, which is valuable for detailed SAR analysis nih.gov.
Methodological Approaches for Chemical Characterization in Synthetic Research
The chemical characterization of newly synthesized derivatives of this compound is essential to confirm their structure, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is routinely employed in this research area.
Purification and Separation:
Column Chromatography: This is a fundamental technique used for the purification of crude reaction mixtures to isolate the desired products. Silica gel is commonly used as the stationary phase mdpi.com.
Thin-Layer Chromatography (TLC): TLC is utilized for monitoring the progress of reactions and for preliminary purity assessment mdpi.com.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are the most powerful tools for determining the precise structure of the synthesized molecules. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively mdpi.comnih.gov.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight of a compound, which helps in confirming its elemental composition mdpi.com. Standard mass spectrometry is also used to identify the molecular ion peak [M]⁺ nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyl (C=O) and N-H bonds, by detecting their characteristic vibration frequencies nih.gov.
Elemental Analysis: This technique determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a compound, providing further confirmation of the empirical formula nih.govnih.gov.
Melting Point (m.p.) Determination: The melting point is a physical property used to assess the purity of a solid compound nih.gov.
These characterization methods, when used in combination, provide comprehensive data to unambiguously confirm the identity and purity of the synthesized this compound derivatives mdpi.comnih.govnih.gov.
Molecular Mechanisms of Action and Cellular Pathway Modulation
Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation
A central aspect of sulindac (B1681787) sulfone's mechanism of action is its ability to target mitochondria, leading to increased production of reactive oxygen species (ROS). flvc.orgplos.org Cancer cells often exist in a state of heightened oxidative stress, and by augmenting ROS levels, sulindac sulfone can push these cells past a viability threshold, inducing cell death. flvc.orgplos.org This effect is associated with a loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a trigger for apoptosis. flvc.orgaacrjournals.orgoup.com Studies have shown that pretreatment with sulindac or its sulfone metabolite significantly enhances the killing of cancer cells when they are exposed to an external oxidizing agent, an effect not observed in normal cells. flvc.orgplos.org This suggests a fundamental difference in how cancer cells and normal cells respond to oxidative stress, which is exploited by sulindac sulfone. plos.org
Recent research has pinpointed the voltage-dependent anion channels (VDAC) 1 and 2, proteins located in the outer mitochondrial membrane, as novel molecular targets of sulindac sulfone. nih.govuni.lu Using affinity pulldown assays coupled with mass spectrometry, studies have demonstrated that sulindac sulfone directly binds to both VDAC1 and VDAC2. nih.govnih.gov These channels are crucial for regulating the passage of ions and metabolites, including ATP, between the mitochondria and the rest of the cell. uni.lu By binding to VDAC1 and VDAC2, sulindac sulfone is thought to negatively regulate their function, leading to a partial but significant reduction in cellular ATP levels. nih.govuni.lu This functional inhibition of VDAC proteins is a key initiating step in the downstream effects observed with sulindac sulfone treatment. uni.lu
| Target Protein | Location | Binding Compound | Consequence of Binding |
| VDAC1 | Outer Mitochondrial Membrane | Sulindac Sulfone | Negative regulation of channel function, inhibition of mTORC1 pathway. nih.govuni.lu |
| VDAC2 | Outer Mitochondrial Membrane | Sulindac Sulfone | Negative regulation of channel function, inhibition of mTORC1 pathway. nih.govuni.lu |
The interaction between sulindac sulfone and VDAC proteins directly leads to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govuni.lu The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, often found to be hyperactive in cancer. nih.govpatsnap.com The depletion of VDAC1 and VDAC2 through siRNA has been shown to inhibit the mTORC1 pathway, an effect that mirrors the action of sulindac sulfone. nih.govuni.lu This suggests that sulindac sulfone suppresses the mTORC1 pathway specifically through its binding to and inhibition of VDAC1 and VDAC2. nih.govuni.lu This inhibition is a critical component of the compound's anti-proliferative effects. nih.gov
A significant consequence of sulindac sulfone's activity is the induction of cell cycle arrest at the G1 phase. nih.govuni.lu This halting of the cell cycle prevents cancer cells from progressing towards DNA replication (S phase) and division. frontiersin.orgmdpi.com The mechanism underlying this G1 arrest is linked to the downregulation of the mTORC1 pathway and a subsequent reduction in cyclin D1 levels. nih.govuni.lu Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases (CDKs) 4 and 6, promotes progression through the G1 phase. oup.comresearchgate.net By inhibiting the mTORC1 pathway via VDAC binding, sulindac sulfone effectively puts a brake on the cell cycle machinery. nih.gov Studies have confirmed that, similar to the action of sulindac sulfone, the double knockdown of VDAC1 and VDAC2 also results in G1 phase arrest. nih.govuni.lu
| Cellular Process | Mediating Pathway/Proteins | Effect of Sulindac Sulfone |
| Cell Cycle Progression | mTORC1, Cyclin D1, CDK4, CDK6 | Induction of G1 Arrest. nih.govuni.luresearchgate.net |
| Cell Growth & Proliferation | mTORC1 | Inhibition. nih.govuni.lu |
| Apoptosis | Caspase-3, Bax | Induction. nih.govnih.gov |
Potential for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation by Related Derivatives
While sulindac sulfone's primary mechanisms appear to be VDAC-mediated, related derivatives of sulindac, particularly the sulfide (B99878) metabolite, have been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govacs.orgnih.gov PPARγ is a nuclear receptor that plays a role in adipocyte differentiation and has been identified as a potential target for cancer therapy. nih.govacs.org Certain novel synthetic derivatives of sulindac sulfide have been developed that are potent PPARγ agonists, with an efficacy comparable to the thiazolidinedione drug troglitazone, while lacking COX-inhibitory activity. nih.govresearchgate.net These compounds stimulate PPARγ-dependent transcription and can trigger adipocyte differentiation in cell culture. nih.gov Although sulindac sulfide has been reported to activate PPARγ, it is important to note that this activity is distinct from that of the sulfone metabolite. nih.govacs.org
Identification of Other Molecular Targets Related to Cell Proliferation and Angiogenesis
Beyond the VDAC-mTORC1 axis, research has implicated other molecular targets in the anti-proliferative and anti-angiogenic effects of sulindac metabolites. Both sulindac sulfide and sulfone have been found to inhibit the growth of a variety of tumor cell lines. nih.gov This growth inhibition is strongly associated with the induction of apoptosis, a form of programmed cell death. nih.govnih.gov
In the context of angiogenesis, the formation of new blood vessels essential for tumor growth, both sulindac sulfide and sulfone have demonstrated inhibitory effects. nih.gov In studies using the chick embryo chorioallantoic membrane (CAM) assay, both metabolites were equally effective at inhibiting new blood vessel formation, an effect that occurred in parallel with the induction of apoptosis, as evidenced by increased caspase-3 activity. nih.gov Another identified target is the retinoid X receptor-alpha (RXRα), which sulindac has been shown to bind, leading to the inhibition of pro-survival AKT signaling. thebiogrid.org
Structure Activity Relationship Sar Studies and Rational Analog Design
Impact of Esterification on Pharmacological Activity and Target Binding
Esterification of the carboxylic acid moiety of sulindac (B1681787) and its analogs, typically to form a methyl ester, is a common and critical step in the synthesis of new derivatives. openmedicinalchemistryjournal.comresearchgate.net This modification serves multiple purposes in medicinal chemistry. Primarily, the methyl ester acts as a versatile chemical handle or an intermediate that facilitates further structural modifications. For instance, the synthesis of various sulindac amine analogs begins with the conversion of sulindac, sulindac sulfide (B99878), or sulindac sulfone to their respective methyl esters. openmedicinalchemistryjournal.com These esters can then be reduced to aldehydes for subsequent reductive amination or converted into acetohydrazides to create hydrazone derivatives. openmedicinalchemistryjournal.comnih.gov
The direct pharmacological activity of the esterified compound, such as sulindac sulfone methyl ester, is often secondary to its role as a synthetic precursor. The conversion of the polar carboxylic acid group to a less polar ester can alter the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. However, the ultimate biological profile and target binding of the resulting derivatives are more profoundly influenced by the functional groups introduced in subsequent synthetic steps, rather than by the esterification itself. nih.govnih.gov For example, while sulindac methyl ester is a precursor, the significant anticancer activity is observed in the final amide, sulfonamide, or hydrazone analogs derived from it. nih.govresearchgate.netnih.gov
Role of Amine Linkers and Substituents on Anticancer Efficacy
To explore COX-independent anticancer mechanisms and move away from the carboxylate functionality associated with NSAID-related toxicity, researchers have replaced the acetic acid side chain of sulindac analogs with various amine linkers. nih.govopenmedicinalchemistryjournal.com SAR studies on these modifications have yielded crucial insights into the structural requirements for anticancer efficacy.
A key finding is that the length of the linker between the indene (B144670) core and the terminal amine is critical for activity. In a comparative study, an analog with an amino ethyl linker demonstrated significantly greater potency against prostate (PC3), colon (HT29), and breast (MDA-MB-231) cancer cell lines compared to its counterpart with a shorter amino methyl linker. openmedicinalchemistryjournal.comnih.gov The two analogs with the amino methyl linker were found to be less active, with comparable potencies to each other. openmedicinalchemistryjournal.com
Further modifications of these amine-containing scaffolds into "libraries from libraries" have allowed for a detailed exploration of the role of substituents. openmedicinalchemistryjournal.com For example, converting an amine analog to its reverse amide slightly reduced its potency by approximately two-fold. nih.gov The most potent compound identified in one study was 3,4,5-trimethoxybenzylidene-3-indenylmethyl-2-phenylacetamide, which displayed exceptional cell growth inhibition with CC50 values below 98.0 nM in colon and breast cancer cells and 520.0 nM in prostate cancer cells. nih.gov These findings highlight that both the linker and the substituents attached to it are key determinants of anticancer activity.
Table 1: Anticancer Activity of Amine-Linked Sulindac Analogs
| Compound | Linker Type | CC50 (µM) vs. HT29 (Colon) | CC50 (µM) vs. PC3 (Prostate) | CC50 (µM) vs. MDA-MB-231 (Breast) |
| Analog 13 | Amino Ethyl | 4.05 ± 0.16 | 7.46 ± 0.46 | 7.20 ± 0.29 |
| Analog 16 | Amino Methyl | 15.99 ± 6.08 | 33.60 ± 6.59 | 19.33 ± 2.12 |
| Analog 17 | Amino Methyl | 14.64 ± 2.42 | 29.73 ± 4.49 | 15.35 ± 4.44 |
Data sourced from a study on amine-containing sulindac analogs. nih.gov
Influence of Sulfonamide and N,N-Disubstituted Amino Moieties on Biological Profiles
Building upon the amine-linker scaffold, further SAR studies have investigated the introduction of sulfonamide and N,N-disubstituted amino moieties. These modifications aim to fine-tune the electronic and steric properties of the molecules to optimize their biological profiles.
In a library of sulfonamide derivatives, the nature of the benzylidene ring substituent was found to significantly impact anticancer activity. Analogs featuring a 4-thiomethylbenzylidine group were generally more active than those with a 3,4,5-trimethoxybenzylidine group. nih.gov This suggests that the substitution pattern on the aryl ring distal to the indene core plays a vital role in the compound's interaction with its biological target.
Stereochemical Considerations in this compound Analog Design
Stereochemistry is a critical factor in the design of sulindac analogs. Two main stereochemical features are of importance: the geometry of the exocyclic double bond and the chirality of the sulfoxide (B87167) group in the parent drug.
Double Bond Geometry: Sulindac and its derivatives possess a double bond at the C-1 position of the indene ring. SAR studies of sulindac have established that the Z-isomer is biologically more potent than the E-isomer. gpatindia.com This geometric constraint is a key consideration in the synthesis and design of new analogs to ensure optimal activity. However, in certain scaffolds, such as (E)-2′-des-methyl-sulindac sulfide (E-DMSS) analogs, the stereochemistry is fixed in the E configuration due to the absence of a 2'-methyl group on the indenyl ring. nih.gov
Application of Computational Approaches in Rational Drug Design for this compound Derivatives
Computational, or in silico, methods are increasingly integral to the rational design of novel therapeutic agents, including derivatives of this compound. researchgate.net These approaches accelerate the drug discovery process by predicting the properties of new molecules before their synthesis, saving time and resources. springernature.com
Key computational techniques applicable to the design of sulindac sulfone analogs include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the chemical structures of a series of sulindac derivatives with their observed biological activities (e.g., anticancer potency). springernature.com These models can then predict the activity of new, unsynthesized analogs, guiding chemists to prioritize the most promising candidates.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For sulindac sulfone derivatives, which act through COX-independent pathways, docking could be used to screen for binding affinity against other potential anticancer targets, helping to elucidate their mechanism of action.
Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from active sulindac analogs can be used as a template to design new molecules with a higher probability of being active. researchgate.net
ADMET Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. springernature.com Predicting these pharmacokinetic and toxicity profiles early in the design phase helps to eliminate candidates that are likely to fail in later stages of drug development due to poor bioavailability or adverse effects.
By integrating these computational approaches, researchers can move beyond traditional trial-and-error synthesis and adopt a more targeted and efficient strategy for developing novel this compound derivatives with enhanced therapeutic potential.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Compound Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of Sulindac (B1681787) sulfone methyl ester and separating it from its parent compound, Sulindac, and other metabolites like Sulindac sulfide (B99878).
Reverse-phase HPLC is a commonly utilized technique for the analysis of Sulindac and its metabolites. nih.gov These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with different polarities within a single analytical run. For instance, a method developed for the analysis of Sulindac and its metabolites in various biological fluids utilized a reverse-phase, radial compression chromatography system with gradient elution and UV detection. nih.gov
Modern advancements have led to the development of faster HPLC methods. By using shorter columns with sub-2 µm particles, the analysis time can be significantly reduced. An optimized method allowed for the separation of Sulindac and its related impurities in 6 minutes, a substantial improvement over the previous 18-minute run time. nih.govresearchgate.net Such methods are crucial for high-throughput screening and quality control.
The table below summarizes typical parameters for chromatographic separation of Sulindac and its metabolites, which are applicable for assessing the purity of Sulindac sulfone methyl ester.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Stationary Phase | C18 Column | Symmetry C18, 150 mm x 4.6 mm, 5µ |
| Mobile Phase | 50 mM Sodium Acetate (pH 4.73) and Acetonitrile | Phosphate buffer, Acetonitrile, and Milli-Q water |
| Elution Mode | Gradient | Not Specified |
| Detection | UV at 330 nm | Not Specified |
| Analyte Elution Times | Sulindac: 1.1 min, Sulindac sulfone: 1.5 min, Sulindac sulfide: 7.1 min | Not Specified |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, HR-MS)
Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are powerful tools used to elucidate the detailed structure of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR) provides information on the number and types of carbon atoms in the molecule.
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms, confirming the complete structural assignment.
While specific NMR spectral data for this compound is not widely published, analysis would be based on characteristic shifts associated with the indenyl core, the fluorophenyl group, the methyl sulfonyl group, and the methyl ester moiety.
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information by showing how the molecule breaks apart, which helps to identify its constituent parts.
Quantitative Analysis Methods for Research Applications (e.g., UPLC-PDA for Related Compounds)
For quantitative analysis in research settings, such as pharmacokinetic studies, highly sensitive and reliable methods are required. Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector is a well-established technique for the simultaneous determination of Sulindac and its metabolites in biological matrices like human plasma. researchgate.net
A UPLC-PDA method offers several advantages over traditional HPLC, including higher resolution, greater sensitivity, and significantly shorter run times. rsc.org A validated method for Sulindac and its sulfone and sulfide metabolites achieved chromatographic separation on a C18 column within 5 minutes. researchgate.net The analytes were extracted from plasma using a liquid-liquid extraction procedure before analysis. The PDA detector monitors absorbance over a range of wavelengths simultaneously, allowing for optimal detection of each compound and assessment of peak purity. researchgate.net
The table below outlines the key parameters of a UPLC-PDA method developed for the quantitative analysis of Sulindac and its metabolites. researchgate.net
| Parameter | UPLC-PDA Method |
| Instrumentation | Waters Acquity UPLC with PDA detector |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 328 nm |
| Run Time | < 5 minutes |
| Sample Preparation | Liquid-liquid extraction with dichloromethane |
Development and Validation of Analytical Methods for this compound and its Metabolites
The development and validation of analytical methods are critical to ensure that the data generated is accurate, reliable, and reproducible. This process is governed by guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).
Method development involves optimizing various parameters, such as the choice of column, mobile phase composition, and detector settings, to achieve the desired separation and sensitivity for this compound and its related compounds.
Once a method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Key validation parameters include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Bioanalytical method validation for determining concentrations in biological fluids also includes the assessment of matrix effects and analyte stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). amazonaws.comau.dk
The following table summarizes the essential validation parameters and their typical acceptance criteria for chromatographic methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.99 |
| Accuracy | % Recovery of spiked samples | 80-120% (98-102% for drug substance) |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) of multiple measurements | %RSD ≤ 2% |
| Intermediate Precision | %RSD of measurements on different days/analysts | %RSD ≤ 2% |
| LOD/LOQ | Signal-to-noise ratio | LOD: S/N ≥ 3:1, LOQ: S/N ≥ 10:1 |
| Robustness | %RSD after minor changes in method parameters | %RSD ≤ 2% |
Future Directions and Research Perspectives
Exploration of Novel Molecular Targets Beyond Established Pathways
While the inhibitory effects of sulindac (B1681787) derivatives on cyclooxygenase (COX) and cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) are well-documented, recent investigations have begun to unveil novel molecular targets that contribute to their antineoplastic activities. A significant area of future research lies in the comprehensive exploration of these alternative pathways to elucidate the full spectrum of their mechanisms of action.
A pivotal discovery in this context is the identification of the mitochondrial outer membrane proteins, voltage-dependent anion channel 1 (VDAC1) and voltage-dependent anion channel 2 (VDAC2), as direct molecular targets of sulindac sulfone. nih.gov In studies involving human colon cancer cells, sulindac sulfone was found to directly bind to both VDAC1 and VDAC2. nih.gov This interaction is significant as it leads to the inhibition of the mTORC1 pathway, a central regulator of cell growth and proliferation. nih.gov Depletion of VDAC1 and VDAC2 in these cells resulted in growth inhibition and G1 phase cell cycle arrest, effects that were consistent with the action of sulindac sulfone. nih.gov This suggests that sulindac sulfone exerts its anticancer effects, at least in part, by negatively regulating the function of VDAC1 and VDAC2, thereby suppressing the mTORC1 pathway. nih.gov
Further research is warranted to fully understand the intricacies of the sulindac sulfone-VDAC interaction and its downstream consequences. Investigating the precise binding sites and the conformational changes induced in VDAC proteins upon drug binding will be crucial. Moreover, exploring whether other sulindac analogs, including the methyl ester form, also target VDAC proteins could open new avenues for drug design.
Development of Advanced Sulindac Sulfone Methyl Ester Analogs with Enhanced Potency and Selectivity
A key objective in the ongoing development of sulindac-based anticancer agents is the creation of analogs with superior potency and selectivity, particularly those devoid of COX-inhibitory activity to mitigate associated side effects. nih.govnih.gov This has led to the rational design and synthesis of novel derivatives, with a prominent example being sulindac sulfide (B99878) amide (SSA).
SSA, a derivative of sulindac sulfide, was specifically engineered to eliminate COX-inhibitory activity by replacing the carboxylic acid moiety with a N,N-dimethylethyl amine group. nih.govaacrjournals.org This modification proved successful in significantly reducing COX-1 and COX-2 inhibition while unexpectedly enhancing its antineoplastic potency. nih.govaacrjournals.org For instance, SSA demonstrated a tenfold greater potency in inhibiting the growth and inducing apoptosis in breast cancer cells compared to sulindac sulfide. nih.gov In lung adenocarcinoma cell lines, SSA exhibited IC50 values of 2 to 5 μmol/L, a substantial improvement over the 44 to 52 μmol/L range observed for sulindac sulfide. aacrjournals.org
The mechanism behind the enhanced potency of SSA involves the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. aacrjournals.org The development of SSA and other amide derivatives showcases a promising strategy for creating safer and more effective sulindac-based therapies. Future research should focus on synthesizing and evaluating a broader range of this compound analogs with modifications aimed at optimizing their interaction with novel targets like VDAC and further enhancing their potency against a variety of cancer cell types.
| Compound | Target Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Sulindac Sulfide | Lung Adenocarcinoma (A549, H1299, HOP-62) | 44 - 52 |
| Sulindac Sulfide Amide (SSA) | Lung Adenocarcinoma (A549, H1299, HOP-62) | 2 - 5 |
| Sulindac Sulfide | Breast Cancer | 58.8 - 83.7 |
| Sulindac Sulfide Amide (SSA) | Breast Cancer | 3.9 - 7.1 |
Integration of High-Throughput Screening and Computational Chemistry in Discovery Efforts
The discovery and optimization of novel sulindac analogs can be significantly accelerated through the integration of modern drug discovery technologies. High-throughput screening (HTS) and computational chemistry are powerful tools that enable the rapid evaluation of large compound libraries and the rational design of molecules with desired properties.
Computational modeling, or in silico studies, has already played a crucial role in the development of advanced sulindac derivatives. nih.gov By modeling the interaction of sulindac sulfide with COX-1 and COX-2, researchers identified the carboxylic acid moiety as essential for binding to these enzymes. nih.gov This insight directly led to the synthesis of amide derivatives like SSA, where this group was modified to abrogate COX activity. nih.gov Future computational efforts could focus on modeling the interaction of this compound and its analogs with newly identified targets such as VDAC1 and VDAC2 to guide the design of even more potent and selective inhibitors. nih.gov
Quantitative high-throughput screening (qHTS) has been employed to screen libraries of sulindac analogs against various cancer cell lines, including prostate, colon, and breast cancer. nih.gov This approach allows for the rapid identification of lead compounds with promising activity. The integration of HTS with computational approaches creates a powerful discovery engine. Hits identified from HTS campaigns can be further optimized using computational chemistry to improve their pharmacological properties, while virtual screening of compound libraries can prioritize candidates for biological testing.
Investigative Research into Broader Biological Applications and Therapeutic Opportunities
While the primary focus of this compound research has been on its application in colorectal cancer, preclinical studies have demonstrated its efficacy in a much broader range of malignancies. This suggests significant therapeutic opportunities that warrant further investigation.
Exisulind (the sulfone metabolite of sulindac) has shown antineoplastic activity in rodent models of not only colon cancer but also prostate, bladder, mammary, and lung cancer. tandfonline.com Clinical studies have also explored its potential in preventing colorectal polyp formation in patients with familial adenomatous polyposis (FAP) and in inhibiting the rise of prostate-specific antigen (PSA) in prostate cancer patients after radical prostatectomy. tandfonline.com
The development of non-COX inhibitory derivatives like SSA, with their enhanced potency and improved safety profiles, further expands the potential therapeutic applications. nih.gov The ability of SSA to potently inhibit the growth of lung and breast cancer cells in preclinical models suggests its potential as a therapeutic agent for these diseases. aacrjournals.orgaacrjournals.org Future clinical trials should be designed to evaluate the efficacy of these advanced analogs, both as monotherapies and in combination with existing chemotherapeutic agents, across a diverse range of solid tumors and hematological malignancies. tandfonline.com The unique mechanisms of action, such as the induction of autophagy via Akt/mTOR suppression, may offer synergistic effects when combined with other anticancer drugs. aacrjournals.org
Q & A
Q. Methodological Answer :
- Gas Chromatography (GC) : SE-30 columns at 262°C with nitrogen carrier gas (100 mL/min) resolve this compound (5 minutes), sulfide analogs (1.5 minutes), and parent compounds (7 minutes). Electron capture detection ensures sensitivity for trace impurities .
- TLC Validation : Solvent systems combining ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) provide Rf values between 0.3–0.8, aiding in monitoring reaction progress .
- Spectroscopic Confirmation : ¹H/¹³C NMR and HRMS are essential for verifying esterification (δ 3.7 ppm for methoxy groups) and sulfone formation (δ 2.9 ppm for SO₂CH₃) .
Advanced Question: How can computational modeling optimize the design of this compound analogs for enhanced COX-2 selectivity?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to predict binding affinities. Focus on hydrophobic interactions with Val523 and hydrogen bonding with Tyr355 .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with IC₅₀ values. Hammett constants (σ) and logP values improve predictive accuracy .
- In Vitro Validation : Compare predicted vs. experimental IC₅₀ in LPS-induced COX-2 expression models. Discrepancies >10% warrant re-evaluation of force field parameters .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, FFP2 masks, and chemical-resistant goggles are mandatory due to potential skin/eye irritation (H313/H319 hazard codes) .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H333), especially during solvent evaporation (e.g., toluene or DCE) .
- Waste Management : Segregate halogenated waste (e.g., DCE) from non-halogenated solvents. Partner with certified disposal agencies to prevent environmental contamination .
Advanced Question: How do structural modifications (e.g., sulfoximine vs. sulfone) alter the pharmacokinetic profile of Sulindac methyl ester derivatives?
Q. Methodological Answer :
- Metabolic Stability : Sulfoximine derivatives exhibit prolonged half-lives in liver microsomes due to resistance to CYP3A4-mediated oxidation. Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylated products) .
- Plasma Protein Binding : Sulfone analogs show 85–90% albumin binding vs. 70–75% for sulfides, as determined by equilibrium dialysis. Adjust logD values (1.2–2.1) to optimize free drug concentrations .
- In Vivo Correlation : Pharmacokinetic studies in Sprague-Dawley rats reveal sulfone derivatives have 2.3× higher AUC₀–24h than sulfides, necessitating dose adjustments in toxicity studies .
Basic Question: What are the best practices for documenting and reproducing this compound synthesis?
Q. Methodological Answer :
- Detailed Protocols : Report exact molar ratios (e.g., 1:1.2 substrate/catalyst), solvent grades (HPLC vs. technical), and drying methods (e.g., MgSO₄ vs. molecular sieves) .
- Supplementary Data : Include NMR spectra (with peak assignments), GC chromatograms, and TLC images in supporting information. Reference USP standards (e.g., United States Pharmacopeia 35–NF 30) for purity benchmarks .
- Error Analysis : Quantify batch-to-batch variability (e.g., ±5% yield fluctuations) and attribute causes (e.g., humidity-sensitive intermediates) .
Advanced Question: How can researchers address gaps in understanding the off-target effects of this compound in preclinical models?
Q. Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., Wnt/β-catenin). Validate with qPCR for genes like AXIN2 and MYC .
- High-Content Screening : Use organoid models to assess gastrointestinal toxicity. Measure caspase-3 activation and barrier integrity (TEER values) post-treatment .
- Cross-Species Comparisons : Compare murine and human hepatocyte responses to predict idiosyncratic toxicity. Adjust dosing regimens based on species-specific IC₅₀ ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
